Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride
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Overview
Description
Reagents: 1-bromo-2-(4-(phenylmethyl)-1-piperidinyl)ethane
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution.
Step 3: Formation of Monohydrochloride Salt
Reagents: Hydrochloric acid
Conditions: The final compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the dodecanamide backbone, followed by the introduction of the piperidine ring and the phenylmethyl group. The final step involves the formation of the monohydrochloride salt.
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Step 1: Preparation of Dodecanamide Backbone
Reagents: Dodecanoic acid, ammonia
Conditions: The reaction is carried out under reflux conditions to form dodecanamide.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylmethyl group.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dodecanamide derivatives with hydroxyl or carbonyl groups, while reduction can yield modified piperidine or phenylmethyl groups.
Scientific Research Applications
Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylmethyl group play crucial roles in its binding to target proteins or receptors, leading to the modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Dodecanamide, N-ethyl-
- Dodecanamide, N-(2-hydroxyethyl)-
- Phenoxyacetamide derivatives
Uniqueness
Dodecanamide, N-(2-(4-(phenylmethyl)-1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of structural features, including the dodecanamide backbone, piperidine ring, and phenylmethyl group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
133783-74-1 |
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Molecular Formula |
C26H45ClN2O |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)ethyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C26H44N2O.ClH/c1-2-3-4-5-6-7-8-9-13-16-26(29)27-19-22-28-20-17-25(18-21-28)23-24-14-11-10-12-15-24;/h10-12,14-15,25H,2-9,13,16-23H2,1H3,(H,27,29);1H |
InChI Key |
NBQPCBWTUCORLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCN1CCC(CC1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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